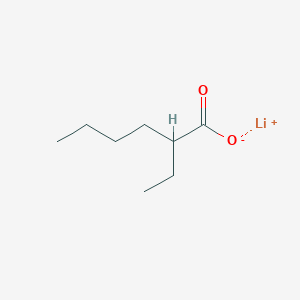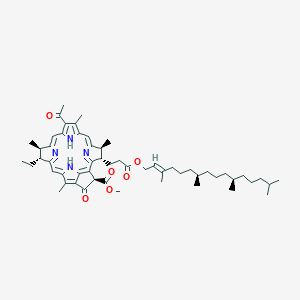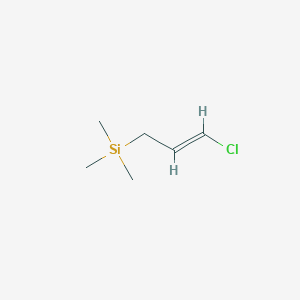
Lithium 2-ethylhexanoate
Übersicht
Beschreibung
Lithium 2-ethylhexanoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and lithium-based chemistry are discussed, which can provide insights into the behavior and properties of lithium organic compounds. For instance, lithium alkoxides are used as initiators in the anionic polymerization of acrylic monomers, suggesting that lithium organic compounds can play a role in polymer chemistry . Additionally, lithium compounds are used as catalysts in the synthesis of organic derivatives, indicating their utility in promoting chemical reactions .
Synthesis Analysis
The synthesis of lithium organic compounds is not explicitly detailed in the provided papers. However, the preparation of related lithium compounds is described, such as the synthesis of (aminomethyl)lithium compounds through the reaction of organotin compounds with BuLi . This suggests that lithium 2-ethylhexanoate could potentially be synthesized through similar organometallic reactions, where an organolithium reagent reacts with an appropriate organic precursor.
Molecular Structure Analysis
The molecular structure of lithium organic compounds can be complex, as seen in the X-ray crystal structures of organolithium etherate complexes . These structures show lithium coordination with organic groups and ether solvents, which could be similar to the coordination environment of lithium 2-ethylhexanoate. The lithium atoms in these complexes exhibit varying coordination geometries, which could influence the reactivity and properties of the compounds.
Chemical Reactions Analysis
Lithium compounds are known to participate in various chemical reactions. For example, lithium bromide is used as a catalyst for the synthesis of quinoxaline derivatives , and lithium ethylene complexes form partially ionic structures with metal to ligand charge-transfer . These examples demonstrate the reactivity of lithium in different chemical environments, which could be extrapolated to the behavior of lithium 2-ethylhexanoate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium compounds can be influenced by their interactions with other molecules. For instance, the presence of 2-ethyl-1-hexanol in aqueous lithium bromide affects the dynamic surface tension, which is important for heat and mass transfer in absorption cooling systems . Additionally, the introduction of zinc bis(2-ethylhexanoate) into a polymer network affects ionic conductivity and lithium deposition, highlighting the impact of lithium organic compounds on material properties .
Wissenschaftliche Forschungsanwendungen
“Lithium 2-ethylhexanoate” is a lithium source that is soluble in organic solvents . It’s an organometallic compound, also known as a metalorganic, organo-inorganic, and metallo-organic compound .
This compound is commonly used in various catalysts for oxidation, hydrogenation, and polymerization . It also serves as an adhesion promoter . These applications suggest that “Lithium 2-ethylhexanoate” may be used in fields like materials science, chemistry, and industrial manufacturing.
-
Catalyst for Oxidation, Hydrogenation, and Polymerization
-
Adhesion Promoter
-
Solar Energy and Water Treatment Applications
-
Industrial Testing Applications
-
Real-Time PCR
- Lithium 2-ethylhexanoate could potentially be used in real-time Polymerase Chain Reaction (PCR) applications . Real-time PCR is a laboratory technique used in molecular biology to amplify and simultaneously monitor the amplification of a targeted DNA molecule. The specific methods of application and the outcomes obtained would depend on the particular context of the real-time PCR process.
-
Cell Culture and Transfection
- Lithium 2-ethylhexanoate could potentially be used in cell culture and transfection applications . Transfection is a process of introducing nucleic acids into cells, and it’s a common technique in molecular biology. The specific methods of application and the outcomes obtained would depend on the particular context of the cell culture and transfection process.
Safety And Hazards
Zukünftige Richtungen
Lithium-based batteries are crucial for the transition from fossil-fuel cars to battery-powered electric vehicles . The development of next-generation batteries will play a vital role in future use of electrical energy . Lithium 2-ethylhexanoate, as a component of these batteries, will likely continue to be an area of research focus.
Eigenschaften
IUPAC Name |
lithium;2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZKNBXUMANNDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC(CC)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884842 | |
| Record name | Hexanoic acid, 2-ethyl-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-ethylhexanoate | |
CAS RN |
15590-62-2 | |
| Record name | Lithium 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015590622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)




![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)



